molecular formula C10H17N5O B8139163 4-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Morpholine

4-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Morpholine

Cat. No.: B8139163
M. Wt: 223.28 g/mol
InChI Key: KZGCSXOGECCFLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Morpholine is a compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The structure consists of a triazolopyrazine core fused with a morpholine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Morpholine typically involves the condensation of appropriate precursors. One common method involves the reaction of 1,2,4-triazole with piperazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The starting materials are typically commercially available and inexpensive, which makes the process cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Morpholine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but it often involves the inhibition or activation of key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((5,6,7,8-Tetrahydro-[1,2,4]Triazolo[4,3-A]Pyrazin-3-Yl)Methyl)Morpholine is unique due to the presence of both the triazolopyrazine core and the morpholine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O/c1-2-15-9(7-11-1)12-13-10(15)8-14-3-5-16-6-4-14/h11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGCSXOGECCFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CN3CCOCC3)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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